Cas no 1467871-04-0 (methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate)

Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an amino group at the 4-position and a cyclobutylmethyl moiety at the 1-position. The methyl ester at the 2-position enhances its reactivity, making it a versatile intermediate in organic synthesis. Its structural features, including the cyclobutylmethyl group, contribute to steric and electronic modulation, which can be advantageous in medicinal chemistry for tuning pharmacokinetic properties. The amino group offers a handle for further functionalization, enabling applications in the development of pharmacophores or agrochemicals. This compound is particularly useful in the synthesis of complex molecules due to its balanced reactivity and stability under standard conditions.
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate structure
1467871-04-0 structure
Product name:methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
CAS No:1467871-04-0
MF:C11H16N2O2
MW:208.256942749023
CID:6266016
PubChem ID:65458514

methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
    • EN300-1106513
    • AKOS014795809
    • 1467871-04-0
    • CS-0289381
    • Inchi: 1S/C11H16N2O2/c1-15-11(14)10-5-9(12)7-13(10)6-8-3-2-4-8/h5,7-8H,2-4,6,12H2,1H3
    • InChI Key: YMWXDRXCSVZXMJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CN1CC1CCC1)N)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.2Ų
  • XLogP3: 1.4

methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106513-1g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
1g
$914.0 2023-10-27
Enamine
EN300-1106513-5.0g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0
5g
$3770.0 2023-06-10
Enamine
EN300-1106513-0.05g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1106513-0.25g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1106513-10.0g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0
10g
$5590.0 2023-06-10
Enamine
EN300-1106513-0.1g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1106513-10g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1106513-5g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1106513-2.5g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1106513-0.5g
methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate
1467871-04-0 95%
0.5g
$877.0 2023-10-27

Additional information on methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate

Introduction to Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate (CAS No. 1467871-04-0)

Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate, identified by its CAS number 1467871-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.

The molecular structure of methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate incorporates several key functional groups, including an amino group, a carboxylate ester, and a cyclobutylmethyl substituent. These structural features contribute to its unique chemical properties and make it a valuable scaffold for the development of novel bioactive molecules.

In recent years, there has been a growing interest in pyrrole-based compounds due to their broad spectrum of biological activities. Pyrroles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The presence of the amino group in methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate enhances its potential as a pharmacophore, enabling interactions with various biological targets.

One of the most compelling aspects of this compound is its potential application in drug discovery and development. Researchers have been exploring its use as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. The cyclobutylmethyl group, in particular, adds rigidity to the molecular framework, which can influence the compound's binding affinity and selectivity towards biological targets.

Recent studies have highlighted the importance of pyrrole derivatives in the development of targeted therapies. For instance, modifications of the pyrrole core have been shown to improve drug solubility and bioavailability, making them more effective in clinical settings. The carboxylate ester group in methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate also plays a crucial role in determining its pharmacokinetic behavior.

The synthesis of methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In addition to its synthetic significance, methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate has shown promise in preclinical studies as a lead compound for further development. Its ability to modulate biological pathways makes it a attractive candidate for treating various diseases. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in cancer progression and inflammation.

The versatility of this compound lies in its ability to be further functionalized into more complex derivatives with tailored biological activities. By introducing additional substituents or modifying existing functional groups, scientists can fine-tune the pharmacological properties of methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate to meet specific therapeutic needs.

The use of computational methods and high-throughput screening has accelerated the discovery process for new drug candidates like methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate. These approaches allow researchers to rapidly assess the binding affinity and selectivity of various compounds against biological targets, thereby streamlining the drug development pipeline.

In conclusion, methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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